molecular formula C17H17BrN2O3 B2976310 4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol CAS No. 578722-28-8

4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No. B2976310
CAS RN: 578722-28-8
M. Wt: 377.238
InChI Key: OECQBOVEWWUFTE-UHFFFAOYSA-N
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Description

2C-B is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus”. It is a 2-arylethylamine compound where the aryl moiety is 4-bromo-2,5-dimethoxyphenyl .


Synthesis Analysis

While the specific synthesis process for your compound isn’t available, a related compound, 2C-B, might be prepared by the hexamethylenetetramine route followed by hydrochloric acid hydrolysis of the quaternary ammonium salt .


Molecular Structure Analysis

The molecular formula for 2C-B is C10H14BrNO2 . The IUPAC name is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine .


Chemical Reactions Analysis

The main metabolic pathways of 2C-B involve oxidative deamination, resulting in various metabolites. Additionally, 4-bromo-2,5-dimethoxybenzoic acid can be produced also by oxidative deamination .


Physical And Chemical Properties Analysis

The molecular weight of 2C-B is 260.128 .

Scientific Research Applications

Pharmacological Research

This compound is structurally related to various phenethylamines which are known for their pharmacological properties. It could be used in the study of serotonin receptor activity, particularly the 5-HT2 receptor subfamily . Research in this area could lead to the development of new drugs for neurological disorders.

Mechanism of Action

2C-B is a partial agonist at 5-HT2C receptors and shows low or even negligible intrinsic efficacy at 5-HT2A receptors .

Safety and Hazards

2C-B is a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .

Future Directions

As a psychoactive designer drug of abuse, 2C-B has been the subject of concern due to its toxicity and metabolism in humans . Future research may focus on further understanding its metabolic pathways and potential toxic effects .

properties

IUPAC Name

4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECQBOVEWWUFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

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